molecular formula C17H11BrN2S2 B2700078 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile CAS No. 423734-67-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Cat. No.: B2700078
CAS No.: 423734-67-2
M. Wt: 387.31
InChI Key: RDQQDEXSRGETAX-JYRVWZFOSA-N
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Description

Historical Development of Heterocyclic Chemistry

The systematic study of heterocyclic compounds began in the early 19th century, with seminal discoveries in alkaloid isolation and structural elucidation. By the mid-1800s, researchers recognized the prevalence of heterocycles in natural products, prompting targeted synthesis efforts. The first synthetic heterocycles, such as pyridine and quinoline derivatives, laid the groundwork for modern methodologies.

Key milestones in thiazole chemistry include:

  • 1818 : Isolation of alloxan from uric acid, marking early work on nitrogen-sulfur heterocycles.
  • 1832 : Discovery of thiazole derivatives in natural product extracts.
  • 20th century : Development of cyclization and condensation techniques for thiazole synthesis, enabling large-scale production.

Table 1: Historical Progression of Thiazole Chemistry

Year Discovery/Advancement Significance
1818 Alloxan isolation First nitrogen-sulfur heterocycle characterized
1909 Thiazole synthesis via Hantzsch method Scalable production of thiazole derivatives
1950s Penicillin structure elucidation Revealed β-lactam-thiazolidine fusion
2000s Microwave-assisted synthesis Enabled rapid functionalization of thiazoles

Position of Thiazole-Acrylonitrile Hybrids in Organic Chemistry

Thiazole-acrylonitrile hybrids occupy a unique niche due to their conjugated π-system, which enables:

  • Electron delocalization across the thiazole ring and acrylonitrile backbone, enhancing stability.
  • Dipole interactions via the sulfur atom's lone pairs and nitrile's electron-withdrawing effects.
  • Stereoelectronic tunability through substituent variations at the 4-position of the thiazole and β-position of the acrylonitrile.

These hybrids serve as:

  • Michael acceptors in nucleophilic addition reactions
  • Ligands for transition metal catalysis
  • Pharmacophores in antimicrobial and anticancer agents

Table 2: Comparative Reactivity of Heterocyclic-Acrylonitrile Hybrids

Hybrid Type Conjugation Length Dipole Moment (D) Common Reactivity
Thiazole-acrylonitrile 8 π-electrons 4.2–4.8 Nucleophilic addition, cycloaddition
Pyridine-acrylonitrile 10 π-electrons 3.8–4.1 Electrophilic substitution
Furan-acrylonitrile 6 π-electrons 3.2–3.5 Diels-Alder reactions

Significance in Contemporary Research

Recent studies highlight three key research domains for thiazole-acrylonitrile hybrids:

A. Antimicrobial Development
The global antimicrobial resistance crisis has renewed interest in thiazole derivatives. Hybrids like (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile demonstrate:

  • Inhibition of DNA gyrase in Gram-positive pathogens
  • Disruption of fungal ergosterol biosynthesis

B. Materials Science Applications

  • Conductive polymers : Thiophene-thiazole-acrylonitrile copolymers exhibit tunable band gaps (1.8–2.4 eV) for organic photovoltaics
  • Liquid crystals : Bromine substituents enhance anisotropic polarizability in mesophases

C. Synthetic Methodology Innovations
Modern techniques for hybrid synthesis include:

  • Microwave-assisted cyclocondensation (85% yield in 15 minutes vs. 72 hours conventionally)
  • Molybdenum-catalyzed dehydrative cyclization with <6% epimerization

Table 3: Recent Advances in Thiazole-Acrylonitrile Research (2020–2025)

Application Area Key Finding Methodology Reference
Antitubercular agents MIC = 0.25 μg/mL against M. tuberculosis Hybridization with pyrazoline
Organic semiconductors Hole mobility = 3.1 cm²/V·s Stille coupling polymerization
Enantioselective synthesis 98% ee achieved Chiral molybdenum catalysts

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2S2/c1-11-5-6-21-16(11)8-13(9-19)17-20-15(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQDEXSRGETAX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Introduction of the Acrylonitrile Group: The thiazole intermediate is then reacted with an appropriate acrylonitrile derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step reactions that include the formation of thiazole and acrylonitrile moieties. The compound can be synthesized through a combination of condensation reactions involving appropriate precursors, such as bromobenzene derivatives and thiazole-based intermediates.

Anticancer Properties

Research indicates that compounds with thiazole and acrylonitrile structures exhibit anticancer activity. For instance, derivatives similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that related compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, compounds featuring thiazole and acrylonitrile structures have shown promise in various other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antidiabetic : Certain thiazole-based compounds have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Antiviral : Preliminary studies suggest activity against viral pathogens, indicating a broad spectrum of antiviral potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile. Variations in substituents on the thiazole or acrylonitrile components can significantly influence biological activity. For example:

  • Substituent Positioning : The position of bromine on the phenyl ring affects both the lipophilicity and electronic properties, which in turn influence cellular uptake and interaction with biological targets.
  • Functional Group Modifications : Altering functional groups can enhance selectivity towards specific cancer cells or improve antimicrobial potency .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of MCF7 cell proliferation with IC50 values indicating potent activity at low concentrations .
Study 2Antimicrobial EfficacyShowed effective inhibition against E. coli with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study 3SAR AnalysisIdentified key structural features that enhance anticancer properties, guiding future synthetic modifications for improved efficacy .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acrylonitrile derivatives, focusing on substituent effects, biological activity, physicochemical properties, and applications.

Key Observations :

  • Thiophene vs. Indole/Benzothiazole : The 3-methylthiophene moiety may confer distinct π-stacking interactions compared to indole or benzothiazole systems, affecting binding to biological targets .
Physicochemical and Material Properties
Property Target Compound Analog (Compound B in ) Analog (Compound 5 in )
Solubility/Film Formation Likely moderate solubility due to bromophenyl group Forms homogeneous films in specific solvents (e.g., chloroform) Crystallizes in DMF with triclinic symmetry
Molecular Planarity Non-planar (methylthiophene introduces steric hindrance) Planar core with perpendicular fluorophenyl group Two independent molecules in asymmetric unit with similar conformations
Thermal Stability Inference: High (similar acrylonitriles show melting points >180°C) Not reported Melting points of urea analogs: 188–207°C ()

Key Observations :

  • Solvent-Dependent Behavior : Unlike Compound B (), the target compound’s bromine and methyl groups may lead to aggregation in polar solvents, limiting film homogeneity .
  • Crystallinity : Fluorophenyl analogs () exhibit isostructural packing, whereas the bulkier bromophenyl group in the target compound may disrupt crystallinity .

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a compound featuring a thiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound consists of a thiazole moiety linked to an acrylonitrile group and a bromophenyl substituent. The synthesis typically involves the reaction of thiazole derivatives with appropriate aryl halides under basic conditions, leading to the formation of the desired product through nucleophilic substitution reactions.

Biological Activity Overview

Thiazole derivatives, including the target compound, exhibit a wide range of biological activities such as:

  • Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds containing thiazole rings have been reported to inhibit various strains of bacteria and fungi.
  • Anticancer Properties : Thiazoles are recognized for their potential in cancer therapy, often acting as inhibitors of tubulin polymerization or through other mechanisms that induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile demonstrated varying degrees of antimicrobial activity. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus100 µg/mL
2Escherichia coli200 µg/mL
3Candida albicans4.01 mM

The results suggest that while some derivatives showed moderate activity, they were less effective compared to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. For example, a derivative similar to our compound was tested for cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa15.5
MCF-712.8
A54918.0

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile exerts its biological effects is likely multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing microtubule formation and disrupting mitosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cells, leading to apoptosis.
  • Cytokine Modulation : They may also modulate inflammatory pathways by inhibiting specific signaling molecules involved in inflammation.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiazole derivatives, including those structurally related to our compound. These studies consistently demonstrated that modifications to the thiazole ring could enhance biological activity, particularly in terms of antimicrobial efficacy and cytotoxicity against cancer cells .

Q & A

Basic: What established synthetic routes are available for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, and what key parameters influence yield?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , where a thiazole-substituted oxopentanedinitrile reacts with aromatic aldehydes under basic conditions (e.g., piperidine or ammonium acetate). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency .
  • Catalyst optimization : Piperidine (10 mol%) improves stereoselectivity for the Z-isomer .
  • Temperature control : Reactions at 80–100°C for 6–12 hours yield 60–85% product, confirmed by TLC and recrystallization .
  • Substrate purity : High-purity aldehydes (e.g., 3-bromobenzaldehyde) minimize side reactions .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity for the Z-isomer?

Methodological Answer:
To favor the Z-configuration:

  • Use bulky catalysts (e.g., DBU) to sterically hinder the E-isomer formation .
  • Employ microwave-assisted synthesis for rapid, controlled heating, reducing isomerization .
  • Optimize solvent polarity: Ethanol/water mixtures (7:3) enhance dipole interactions, stabilizing the Z-conformation .
  • Monitor reaction progress via NMR kinetics to terminate before equilibrium shifts toward the E-isomer .

Basic: What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic peaks (e.g., acrylonitrile CH at δ 5.75 ppm, aromatic protons at δ 7.45–8.12 ppm) .
  • IR spectroscopy : Confirm nitrile (C≡N, ~2212 cm⁻¹) and thiazole C=N (~1610 cm⁻¹) stretches .
  • X-ray crystallography : Resolve Z-configuration via bond angles (C=C-C≡N ~120°) and torsional parameters (e.g., C3–C2–C1–N1 dihedral angle < 10°) .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Perform Hirshfeld surface analysis to detect polymorphic variations affecting NMR/IR profiles .
  • Use dynamic NMR (DNMR) to assess rotational barriers in thiophene-thiazole systems, identifying conformational isomers .
  • Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to isolate trace impurities causing spectral shifts .

Basic: What methodologies evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
  • Molecular docking : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • Time-kill kinetics : Monitor bacterial viability at 0–24 hours to determine bacteriostatic vs. bactericidal effects .

Advanced: How do computational docking studies guide the design of bioactive derivatives?

Methodological Answer:

  • Pharmacophore modeling : Identify critical moieties (e.g., 3-bromophenyl for hydrophobic interactions) using Schrödinger Suite .
  • MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) to prioritize derivatives .
  • Free-energy calculations (MM/PBSA) : Rank binding affinities (ΔG < -8 kcal/mol) for lead optimization .

Advanced: What strategies improve pharmacological properties by modifying thiazole/thiophene moieties?

Methodological Answer:

  • Bioisosteric replacement : Substitute 3-methylthiophene with 4-fluorophenyl to enhance metabolic stability .
  • Click chemistry : Introduce triazole linkers via Cu(I)-catalyzed azide-alkyne cycloaddition for solubility optimization .
  • Prodrug design : Conjugate acrylonitrile with acetylated sugars for targeted delivery .

Advanced: How can contradictions in reported biological activity data be addressed?

Methodological Answer:

  • Standardize assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
  • Control for solvent effects : Compare DMSO vs. aqueous solubility to clarify false negatives .
  • Meta-analysis : Pool data from >10 studies (e.g., antimicrobial IC50 values) using random-effects models to identify outliers .

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